1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene
Description
Properties
IUPAC Name |
1,3,5-trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-20-12-7-16(22-3)14(17(8-12)23-4)11-15-18(24-5)9-13(21-2)10-19(15)25-6/h7-10H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZSDGTUUWXWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CC2=C(C=C(C=C2OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,4,6-Trimethoxybenzyl Chloride
The Friedel-Crafts alkylation requires 2,4,6-trimethoxybenzyl chloride as the electrophilic agent. This intermediate is synthesized via sequential formylation, reduction, and chlorination of 1,3,5-trimethoxybenzene.
Formylation : Gattermann–Koch formylation introduces an aldehyde group at the para position of 1,3,5-trimethoxybenzene, yielding 2,4,6-trimethoxybenzaldehyde.
Reduction : The aldehyde is reduced to 2,4,6-trimethoxybenzyl alcohol using sodium borohydride (NaBH₄) in methanol at 0–5°C, achieving near-quantitative yields.
Chlorination : Treatment of the alcohol with thionyl chloride (SOCl₂) in dichloromethane at reflux produces 2,4,6-trimethoxybenzyl chloride, with yields exceeding 85%.
Alkylation of 1,3,5-Trimethoxybenzene
The alkylation employs aluminum chloride (AlCl₃) as a Lewis catalyst in dichloromethane at 0°C. Despite the electron-donating methoxy groups, steric hindrance at the 2-position of 1,3,5-trimethoxybenzene necessitates prolonged reaction times (24–48 hours). The product is isolated via column chromatography, yielding 60–70% of the target compound.
Challenges : Competing over-alkylation is mitigated by using a 1:1 molar ratio of reactants and dropwise addition of the benzyl chloride. Regioselectivity is ensured by the symmetry of the substrate, directing substitution exclusively to the 2-position.
Nucleophilic Substitution via Brominated Intermediates
Bromination of 1,3,5-Trimethoxybenzene
Selective bromination at the 2-position is achieved using bromine (Br₂) in dichloromethane. Under controlled conditions (0°C, 1 hour), 2-bromo-1,3,5-trimethoxybenzene is obtained in 75% yield, with minimal di-brominated byproducts.
Mechanistic Insight : The reaction proceeds via electrophilic aromatic substitution, where bromine is directed to the 2-position by the ortho/para-directing methoxy groups.
Grignard Reagent Preparation
2,4,6-Trimethoxybenzyl magnesium bromide is synthesized by reacting 2,4,6-trimethoxybenzyl bromide with magnesium turnings in tetrahydrofuran (THF). The Grignard reagent is stabilized by the electron-rich aromatic system, enabling efficient nucleophilic attack.
Coupling Reaction and Product Isolation
The brominated intermediate undergoes nucleophilic substitution with the Grignard reagent in THF at −78°C, facilitated by a nickel catalyst (NiCl₂(dppe)). The reaction yields 65–75% of the target compound after aqueous workup and recrystallization from ethanol.
Halogenation and Cross-Coupling Methods
Suzuki Coupling with Boronic Acid Derivatives
2-Bromo-1,3,5-trimethoxybenzene is coupled with 2,4,6-trimethoxybenzylboronic acid using palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in a toluene/water mixture. The reaction proceeds at 80°C for 12 hours, yielding 70–80% of the product.
Optimization : Addition of potassium carbonate (K₂CO₃) enhances boronic acid reactivity, while degassing the solvent minimizes oxidative side reactions.
Ullmann Coupling with Copper Catalysis
A Ullmann coupling employs 2-iodo-1,3,5-trimethoxybenzene and 2,4,6-trimethoxybenzyl copper iodide in dimethylformamide (DMF) at 120°C. Copper(I) iodide (CuI) and 1,10-phenanthroline achieve 60–65% yields, though scalability is limited by copper residue removal.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts Alkylation | 60–70 | Simplicity, no transition metals | Over-alkylation, lengthy purification |
| Nucleophilic Substitution | 65–75 | High regioselectivity | Sensitive Grignard preparation |
| Suzuki Coupling | 70–80 | Mild conditions, scalability | Cost of palladium catalysts |
| Ullmann Coupling | 60–65 | Tolerance to steric hindrance | Copper residue contamination |
Purity and Byproduct Formation : Suzuki coupling produces the fewest byproducts (<5%), while Friedel-Crafts routes generate 10–15% di-alkylated impurities.
Scalability : The Friedel-Crafts method is most amenable to industrial-scale production due to reagent availability, whereas Ullmann coupling is restricted to laboratory settings.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully de-methoxylated products.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .
Scientific Research Applications
Medicinal Applications
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Antioxidant Activity
Research indicates that compounds with methoxy groups exhibit significant antioxidant properties. 1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene has been studied for its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents against oxidative stress-related diseases such as cancer and cardiovascular disorders . -
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. Studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases . -
Potential Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer activity by inducing apoptosis in cancer cells. Further research is necessary to elucidate the mechanisms involved and to evaluate its efficacy in clinical settings .
Agricultural Applications
-
Pesticidal Activity
The compound's structural features suggest potential use as a pesticide or herbicide. Its effectiveness against specific pests and pathogens can be explored further to develop eco-friendly agricultural solutions. -
Plant Growth Regulation
Compounds with methoxy groups have been associated with growth regulation in plants. Research into the application of this compound could lead to advancements in agricultural productivity through enhanced growth rates or stress resistance.
Industrial Applications
-
Chemical Synthesis
This compound can serve as an intermediate in synthesizing other chemical products due to its reactive methoxy groups. Its utility in organic synthesis highlights its importance in the chemical industry for developing new materials or pharmaceuticals . -
Cosmetic Formulations
Given its antioxidant properties, this compound may find applications in cosmetic formulations aimed at skin protection and anti-aging effects. Its inclusion could enhance the stability and efficacy of cosmetic products .
Case Study 1: Antioxidant Activity Assessment
A study conducted by Sawada et al. evaluated the antioxidant capacity of various methoxylated compounds including this compound using DPPH and ABTS assays. The results indicated a significant reduction of free radicals compared to control samples .
Case Study 2: Anti-inflammatory Mechanisms
Research published by Numata et al. investigated the anti-inflammatory effects of the compound on human cell lines exposed to inflammatory stimuli. The findings demonstrated a marked decrease in IL-6 and TNF-alpha levels post-treatment with varying concentrations of the compound .
Case Study 3: Pesticidal Efficacy
A field study assessed the efficacy of this compound as a pesticide against common agricultural pests. Results indicated a significant reduction in pest populations compared to untreated controls over a growing season.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene involves its interaction with various molecular targets. For instance, it can inhibit enzymes like tubulin, which is crucial for cell division, thereby exhibiting anti-cancer properties. The compound can also interact with receptors and proteins involved in signaling pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)diazene
- Structure : A diazene derivative with a 2,4,6-trimethoxyphenyl group and a 4-methoxyphenyl group linked via an azo bond.
- Key Differences : The azo bond (-N=N-) replaces the methylene bridge, introducing conjugation and redox activity.
- Applications : Reported as a red dye due to extended π-conjugation .
- Synthesis : Prepared from 1,3,5-trimethoxyphenyl lithium and aryl diazonium salts under cryogenic conditions .
3,5,6-Tri-(3,4,5-trimethoxyphenyl)-1,2,4-tri-(5-pyrimidyl)benzene
- Structure: A polyphenylene nanographene with three 3,4,5-trimethoxyphenyl groups and three pyrimidine moieties.
- Key Differences : Incorporates nitrogen heterocycles (pyrimidine) and additional methoxy groups, enhancing electronic delocalization.
- Applications: Explored in materials science for oxidative cyclodehydrogenation to form nitrogen-doped nanographenes .
3-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic Acid
- Structure : A cyclopenta-indole fused with a 3,4,5-trimethoxyphenyl group and a carboxylic acid moiety.
- Key Differences : Contains an indole scaffold and a five-membered carbocyclic ring, enabling hydrogen bonding and bioactivity.
Functional Analogs
Herbicidal Trimethoxyphenyl Derivatives
- Examples : Compounds with R = 3,4,5-trimethoxyphenyl or 2,4,6-trimethoxyphenyl groups.
- Activity: Demonstrated herbicidal effects against Brassica napus (rape), with weak activity against Echinochloa crus-galli (barnyard grass) .
- Comparison : The methylene-bridged structure of 1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene lacks direct herbicidal activity but shares steric bulk with bioactive analogs.
2,4,6-Trimethoxyphenyl Spectator Groups in Radiochemistry
- Example : Naphthalen-1-yl(2,4,6-trimethoxyphenyl)iodonium tosylate.
- Role : The 2,4,6-trimethoxyphenyl group stabilizes iodonium ylides in positron emission tomography (PET) tracer synthesis.
- Comparison : Unlike the main compound, this derivative avoids electrophilic substitution at the methoxy-rich aryl ring, highlighting the inertness of methoxy groups in specific synthetic contexts .
Key Observations
Steric vs. Electronic Effects : The methylene bridge in this compound provides steric hindrance, whereas azo or heterocyclic linkages in analogs enhance electronic conjugation .
Bioactivity : Methoxy-rich compounds exhibit divergent applications: herbicidal (linear substituents) vs. pharmacological (fused heterocycles) .
Synthetic Flexibility : Methoxy groups stabilize intermediates in radiochemistry but resist electrophilic substitution in PET tracer synthesis .
Biological Activity
1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene is a complex organic compound notable for its multiple methoxy groups and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of three methoxy groups on the benzene ring and a phenylmethyl moiety. The synthesis typically involves the reaction of 1,3,5-trimethoxybenzene with 2,4,6-trimethoxybenzyl chloride in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures .
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study showed that derivatives of this compound inhibited the proliferation of L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells with IC50 values indicating potent activity .
| Cell Line | IC50 Value (μM) | Remarks |
|---|---|---|
| L1210 | 0.75 | Highly effective |
| CEM | 0.70 | Comparable to CA-4 |
| HeLa | 41 | Less effective than other lines |
The mechanism through which this compound exerts its anticancer effects primarily involves the inhibition of tubulin polymerization. This disruption affects microtubule dynamics critical for cell division and has been associated with apoptosis in cancer cells .
Case Studies
- In Vitro Studies : In vitro evaluations demonstrated that compounds related to this compound showed selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), suggesting a targeted approach to cancer therapy .
- Cytotoxicity Against HepG2 Cells : A recent study evaluated several synthesized derivatives against HepG2 liver cancer cells. Compounds derived from this structure exhibited IC50 values ranging from 1.38 to 3.21 μM, indicating strong cytotoxic potential compared to standard treatments like podophyllotoxin .
Comparative Analysis
Comparing this compound with similar methoxy-substituted benzene derivatives reveals its unique structural advantages that enhance its biological activity:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1,3,5-Trimethoxybenzene | Fewer methoxy groups | Lower anticancer activity |
| 2,4,6-Trimethoxybenzyl chloride | Precursor for synthesis | Not directly tested |
| 1,2,3,4-Tetramethoxybenzene | Different substitution patterns | Varied activity |
Q & A
Basic: What synthetic strategies are typically employed to synthesize 1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene?
A common approach involves acid- or base-catalyzed condensation reactions between methoxy-substituted aromatic aldehydes and phenolic derivatives. For example, a related compound, (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone, was synthesized via condensation of 2-hydroxy-3-methoxyacetophenone with 2,4,6-trimethoxybenzaldehyde under acidic conditions . Key steps include:
- Refluxing reactants in absolute ethanol with glacial acetic acid as a catalyst.
- Isolation via solvent evaporation under reduced pressure.
- Purification by recrystallization or column chromatography.
This method can be adapted by substituting precursors to target the desired compound.
Advanced: How can reaction conditions be optimized to improve yield and purity of the target compound?
Critical variables include:
- Catalyst selection : Glacial acetic acid (proton donor) or Lewis acids (e.g., ZnCl₂) enhance electrophilic aromatic substitution .
- Solvent polarity : Ethanol or methanol balances solubility and reactivity. Polar aprotic solvents (e.g., DMF) may accelerate reactions but complicate purification.
- Temperature control : Reflux (70–80°C) prevents side reactions like demethylation or oxidation .
- Stoichiometry : Excess aldehyde (1.2–1.5 equiv.) drives condensation to completion .
Post-reaction, HPLC monitoring (C18 column, methanol/water mobile phase) ensures purity .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Identifies methoxy (-OCH₃) and methylene (-CH₂-) groups. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons appear at δ 6.2–7.5 ppm .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₇H₁₈O₆ in a related compound ).
- FT-IR : Detects C-O (1250–1050 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) stretches .
Advanced: How can overlapping NMR signals be resolved for structural confirmation?
- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns protons to specific carbons. For example, HSQC can differentiate methylene protons from methoxy groups .
- Variable-temperature NMR : Reduces signal broadening caused by hindered rotation in crowded aromatic systems .
- Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian) validate assignments .
Basic: What biological activities are associated with structurally similar compounds?
| Compound | Key Activities | Reference |
|---|---|---|
| Target compound analogs | Antioxidant, antimicrobial | |
| Curcumin | Anti-inflammatory, anticancer | |
| Resveratrol | Cardioprotective, antioxidant |
Methoxy groups enhance membrane permeability and electron-donating capacity , contributing to radical scavenging .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
- Functional group modification : Replace methoxy groups with halogens or hydroxyls to assess impact on bioactivity .
- In vitro assays :
- Molecular docking : Predict binding affinity to targets like COX-2 or bacterial topoisomerases .
Data Contradiction: Why do studies report divergent bioactivity results for methoxy-rich aromatic compounds?
Discrepancies arise from:
- Assay conditions : Variations in pH, solvent (DMSO vs. ethanol), or incubation time affect compound stability .
- Structural analogs : Minor differences in methoxy positioning alter electronic properties and target interactions .
- Solubility limitations : High lipophilicity reduces aqueous bioavailability, skewing in vitro results .
Advanced: What computational tools predict the compound’s pharmacokinetic and toxicological profiles?
- ADMET prediction : Use SwissADME or pkCSM to estimate permeability, CYP450 interactions, and hepatotoxicity .
- QSAR models : Train datasets on methoxy-substituted analogs to predict LD₅₀ or EC₅₀ values .
- Molecular dynamics : Simulate membrane penetration (e.g., GROMACS) to assess blood-brain barrier permeability .
Basic: What solubility challenges are associated with this compound, and how are they addressed?
- Challenges : High methoxy content increases hydrophobicity, limiting aqueous solubility.
- Solutions :
Advanced: What strategies improve bioavailability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
